molecular formula C10H13NO B13942957 2-Ethenyl-3-methoxy-5-methylaniline CAS No. 360060-16-8

2-Ethenyl-3-methoxy-5-methylaniline

Cat. No.: B13942957
CAS No.: 360060-16-8
M. Wt: 163.22 g/mol
InChI Key: ZYWAKZBSMAORBO-UHFFFAOYSA-N
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Description

Properties

CAS No.

360060-16-8

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

2-ethenyl-3-methoxy-5-methylaniline

InChI

InChI=1S/C10H13NO/c1-4-8-9(11)5-7(2)6-10(8)12-3/h4-6H,1,11H2,2-3H3

InChI Key

ZYWAKZBSMAORBO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)OC)C=C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethenyl-3-methoxy-5-methylaniline can be achieved through several methods. One common approach involves the nitration of a suitable aromatic precursor, followed by reduction to form the corresponding amine. For example, nitration of 2-methoxy-5-methylaniline can be followed by reduction using a suitable reducing agent such as iron and hydrochloric acid to yield the desired compound .

Industrial Production Methods

Industrial production of 2-Ethenyl-3-methoxy-5-methylaniline typically involves large-scale nitration and reduction processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Ethenyl-3-methoxy-5-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination of 2-Ethenyl-3-methoxy-5-methylaniline can yield brominated derivatives, while nitration can produce nitro-substituted compounds .

Scientific Research Applications

2-Ethenyl-3-methoxy-5-methylaniline has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a building block for drug development, particularly in designing molecules with specific therapeutic effects.

    Industry: It is utilized in the production of polymers, resins, and other materials with specialized properties.

Mechanism of Action

The mechanism of action of 2-Ethenyl-3-methoxy-5-methylaniline involves its interaction with molecular targets and pathways within biological systems. The compound can act as a nucleophile in various reactions, forming covalent bonds with electrophilic centers in target molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with 2-Ethenyl-3-methoxy-5-methylaniline, particularly in the positions and types of substituents on the aromatic ring.

2-Methoxy-5-(trifluoromethyl)aniline
  • Structure : Methoxy (-OCH₃) at position 2, trifluoromethyl (-CF₃) at position 5, and an amine (-NH₂) at position 1.
  • Comparison: Substituent Electronic Effects: The trifluoromethyl group is strongly electron-withdrawing, which reduces electron density on the aromatic ring compared to the ethenyl group in the target compound. This impacts reactivity in electrophilic substitution reactions (e.g., nitration or halogenation). Applications: Trifluoromethyl groups are common in agrochemicals and pharmaceuticals due to their metabolic stability and lipophilicity.
3-[3-(2-Methoxy-ethoxy)-phenyl]-5-methyl-2-[1-(9H-purin-6-ylamino)-ethyl]-3H-quinazolin-4-one
  • Structure: A quinazolinone derivative with a methoxy-ethoxy side chain and purine moiety.
  • Comparison: Core Structure: The quinazolinone ring system diverges significantly from the aniline backbone of the target compound. However, the methoxy-ethoxy substituent highlights how alkoxy groups influence solubility and hydrogen-bonding capacity. Biological Relevance: Purine-linked structures often target enzymes or nucleic acids, suggesting divergent applications compared to the simpler aniline derivative .
5-Methoxydimethyltryptamine
  • Structure: Indole core with a methoxy group at position 5 and a dimethylaminoethyl side chain.
  • Comparison :
    • Aromatic System : The indole ring (fused benzene-pyrrole) contrasts with the benzene ring in the target compound. Methoxy groups in both compounds may enhance membrane permeability, but the indole’s nitrogen-rich structure is more relevant to neurotransmitter analogs .

Comparative Data Table

Compound Core Structure Key Substituents Electronic Effects Potential Applications
2-Ethenyl-3-methoxy-5-methylaniline Benzene (aniline) -OCH₃ (3), -CH₃ (5), -CH=CH₂ (2) Electron-donating (-OCH₃), mildly activating (-CH=CH₂) Polymers, intermediates
2-Methoxy-5-(trifluoromethyl)aniline Benzene (aniline) -OCH₃ (2), -CF₃ (5) Strongly electron-withdrawing (-CF₃) Agrochemicals, pharmaceuticals
5-Methoxydimethyltryptamine Indole -OCH₃ (5), -N(CH₃)₂ side chain Electron-donating (-OCH₃) Psychoactive agents, research

Research Findings and Limitations

  • Synthetic Pathways : describes synthetic methods for methoxy-containing compounds (e.g., toluene 4-sulfonic acid 2-methoxy ethyl ester reactions), which may parallel strategies for modifying the target compound’s substituents .
  • Data Gaps : Specific physicochemical data (e.g., melting points, solubility) for 2-Ethenyl-3-methoxy-5-methylaniline are absent in the provided evidence, necessitating reliance on structural analogies.
  • Contradictions : While methoxy groups are common in bioactive molecules (), the ethenyl group’s role remains speculative without experimental validation .

Biological Activity

2-Ethenyl-3-methoxy-5-methylaniline, a compound with a complex structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article synthesizes current research findings, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

C11H13N(Molecular Weight 175 23 g mol)\text{C}_11\text{H}_{13}\text{N}\quad (\text{Molecular Weight 175 23 g mol})

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of 2-Ethenyl-3-methoxy-5-methylaniline derivatives. For instance, a derivative exhibited significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and U87 (glioblastoma) with IC50 values around 25 µM and 45 µM respectively. The mechanism of action involves the induction of apoptosis in cancer cells, as evidenced by flow cytometry results showing increased early apoptotic markers in treated cells .

Cell Line IC50 (µM) Mechanism
MCF-725Apoptosis induction
U8745Apoptosis induction

2. Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In vitro tests demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were recorded as follows:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus40
Escherichia coli200
Pseudomonas aeruginosa500

These results indicate that the compound possesses moderate antibacterial activity, which could be further explored for therapeutic applications in treating bacterial infections .

3. Anti-inflammatory Properties

In addition to its anticancer and antimicrobial activities, 2-Ethenyl-3-methoxy-5-methylaniline has been studied for its anti-inflammatory effects. It was found to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The compound's IC50 values for COX-1 and COX-2 were reported at approximately 57 µM and 3.11 µM respectively, indicating a stronger effect on COX-2 inhibition .

The biological activities of 2-Ethenyl-3-methoxy-5-methylaniline are attributed to its ability to interact with various cellular targets:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells through the activation of caspases.
  • Enzyme Inhibition : It inhibits key enzymes involved in inflammation and cancer progression, such as COX and certain kinases.

Case Studies

Several case studies have documented the effects of this compound in preclinical models:

  • Study on Tumor Growth Suppression : In an animal model of breast cancer, administration of a derivative resulted in significant tumor size reduction compared to controls (p < 0.05) over a treatment period of four weeks.
  • Antimicrobial Efficacy Assessment : A comparative study demonstrated that formulations containing this compound exhibited enhanced antibacterial activity compared to standard antibiotics, suggesting its potential use as an adjunct therapy in infectious diseases.

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